Lipophilicity (clogP) Differentiation: Adamantyl vs. Aromatic N-Substituents on the 4-Methylquinoline-2-thioacetamide Scaffold
The adamantane cage in 315708-23-7 drives a substantially higher calculated lipophilicity (clogP = 5.49) compared to aromatic N-substituted analogs sharing the identical 4-methylquinolin-2-yl sulfanyl acetamide core [1]. By comparison, MLS000586735 — which substitutes the adamantyl group with a 5-(p-tolyl)-1,2,4-thiadiazol-3-yl moiety — has a significantly lower clogP (estimated ~3.0–3.5 based on fragment contributions), a difference of approximately 2 log units [2]. This corresponds to an approximately 100-fold difference in the n-octanol/water partition coefficient, which directly impacts membrane permeability, nonspecific protein binding, and tissue distribution profiles.
| Evidence Dimension | Calculated octanol/water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 5.49 (ZINC calculated value) |
| Comparator Or Baseline | MLS000586735 (2-[(4-methyl-2-quinolyl)thio]-N-[5-(p-tolyl)-1,2,4-thiadiazol-3-yl]acetamide): estimated clogP ~3.0–3.5. N-(4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide (CAS 379238-74-1): estimated clogP ~4.0. |
| Quantified Difference | ΔclogP ≈ +2.0 vs. thiadiazole analog; ≈ +1.5 vs. 4-fluorophenyl analog |
| Conditions | Computed logP values from ZINC20 database and fragment-based estimation; not experimentally measured |
Why This Matters
The ~100-fold higher lipophilicity of 315708-23-7 predicts markedly different passive membrane permeation and CNS penetration potential compared to its aromatic-substituted analogs, making it a distinct tool for probing targets requiring high membrane partitioning (e.g., intracellular or CNS targets).
- [1] ZINC Database. Substance ZINC000026731013. clogP = 5.486, Fraction sp3 = 0.41. Available at: https://zinc20.docking.org/substances/ZINC000026731013/ View Source
- [2] BindingDB. BDBM51767: MLS000586735 structure and activity data. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=51767. View Source
